4-(Chloromethyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor in Organic Synthesis

One primary application of 4-(chloromethyl)aniline is as a precursor in organic synthesis. The presence of both a chloride and an amine group makes it a versatile building block for the creation of more complex molecules. The reactive chloromethyl group can undergo various nucleophilic substitution reactions, allowing researchers to introduce different functionalities into the molecule. For instance, it can be used to synthesize:

- Secondary amines: By reacting 4-(chloromethyl)aniline with secondary amines, researchers can create tertiary amines with specific properties desired for medicinal chemistry or materials science applications PubChem: .

- Heterocyclic compounds: The chloromethyl group can participate in cyclization reactions to form various heterocyclic compounds, which are ring structures containing atoms other than carbon. These heterocycles are important scaffolds in medicinal chemistry and materials science ScienceDirect.

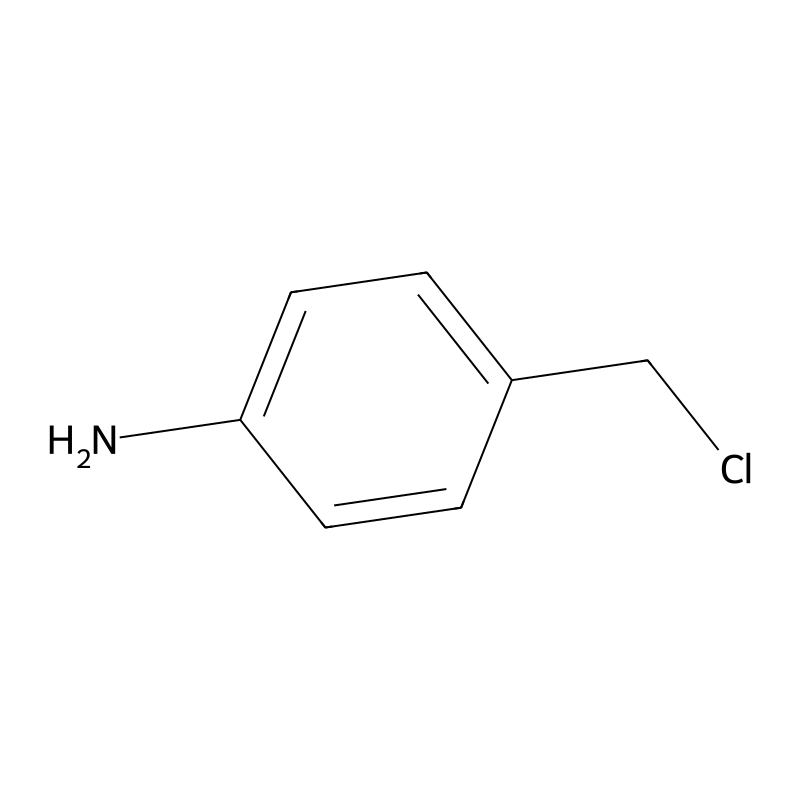

4-(Chloromethyl)aniline is an organic compound with the molecular formula C₇H₈ClN. It features a chloromethyl group (-CH₂Cl) attached to the para position of an aniline structure. This compound is characterized by its aromatic ring, which consists of six carbon atoms, and a primary amine functional group (-NH₂). The presence of chlorine enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

4-(Chloromethyl)aniline is highly reactive and primarily participates in electrophilic aromatic substitution reactions. The chloromethyl group can undergo nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles. Additionally, it can react to form sulfonamide derivatives when treated with sulfonic acids under specific conditions .

Key Reactions:- Electrophilic Aromatic Substitution: The compound can react with electrophiles, leading to various substituted products.

- Nucleophilic Substitution: The chloromethyl group can be replaced by amines or other nucleophiles.

The biological activity of 4-(Chloromethyl)aniline is significant due to its potential interactions with biological molecules. It has been shown to affect cellular processes, likely through mechanisms involving enzyme inhibition or activation. Specifically, it has been noted to interact with enzymes such as aniline dioxygenase and catechol 2,3-dioxygenase, influencing metabolic pathways and gene expression related to inflammatory responses .

Cellular Effects:- Alters gene expression involved in metabolism.

- Influences inflammatory response pathways.

The synthesis of 4-(Chloromethyl)aniline can be achieved through several methods:

- Chloromethylation of Aniline: This involves the reaction of aniline with chloromethyl methyl ether in the presence of a Lewis acid catalyst.

- Electrochemical Methods: Recent studies have explored electrochemical oxidation techniques that utilize water/acetonitrile mixtures for synthesizing derivatives of 4-chloroaniline .

- Classical Synthetic Routes: Traditional methods include the use of chloromethylating agents like formaldehyde and hydrochloric acid.

4-(Chloromethyl)aniline finds applications in various fields:

- Synthesis of Polyurethane Cationomers: It is used to create cationomers that exhibit unique photochromic and fluorescent properties, useful in materials science.

- Production of Pharmaceuticals: Its derivatives are employed in the synthesis of pharmaceutical compounds, particularly those requiring aromatic amine functionalities.

- Dyes and Pigments: It serves as an intermediate in dye manufacturing processes.

Studies have indicated that 4-(Chloromethyl)aniline interacts with various biological systems, influencing both enzymatic activity and cellular signaling pathways. Its ability to modify enzyme activity suggests potential uses in drug design and development, particularly for targeting metabolic pathways affected by arylamines .

4-(Chloromethyl)aniline shares structural characteristics with several related compounds. Here’s a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Chloroaniline | C₆H₆ClN | Lacks chloromethyl group; primarily used as a precursor for dyes. |

| 2-Chloroaniline | C₆H₆ClN | Chlorine at ortho position; different reactivity profile compared to para-substituted compounds. |

| N,N-Dimethyl-4-chloroaniline | C₉H₁₀ClN | Contains two methyl groups; alters solubility and biological activity. |

| 4-Aminobenzaldehyde | C₇H₇ClN | Lacks chlorine; used in different synthetic pathways for pharmaceuticals. |

Uniqueness

The presence of the chloromethyl group in 4-(Chloromethyl)aniline enhances its reactivity compared to other anilines, making it a versatile intermediate for synthesizing various chemical entities.

Limitations of Direct Friedel-Crafts Methodology

Traditional Friedel-Crafts alkylation methods face significant limitations when applied to aniline derivatives. The fundamental challenge arises from the basicity of aniline, which forms acid-base complexes with Lewis acid catalysts such as aluminum chloride [4] [5]. This coordination neutralizes the catalytic activity required for electrophilic aromatic substitution, rendering the standard Friedel-Crafts approach ineffective for direct application to aniline substrates [5].

Blanc Chloromethylation Reaction Mechanism

The Blanc chloromethylation reaction, discovered by Gustave Louis Blanc in 1923, represents the classical approach for introducing chloromethyl groups into aromatic systems [6]. This reaction involves formaldehyde and hydrogen chloride in the presence of zinc chloride as a Lewis acid catalyst. The mechanism proceeds through formation of highly electrophilic species, including the chloromethyl cation (ClCH2+) or the chloromethyloxonium ion (ClH2C-OH2+) [6].

The reaction conditions require acidic environments where formaldehyde carbonyl groups become protonated, dramatically increasing their electrophilicity. The aromatic pi-electrons attack this activated formaldehyde species, followed by rearomatization and subsequent conversion of the resulting benzyl alcohol to the chloride under the acidic reaction conditions [6].

Alternative Chloromethylation Strategies

Due to the incompatibility of aniline with traditional Friedel-Crafts conditions, synthetic approaches must employ protected aniline derivatives or alternative electrophilic reagents. Modified chloromethylation conditions utilizing chloromethyl methyl ether (MOMCl) in the presence of 60% sulfuric acid have shown improved results for moderately deactivated substrates [6].

The catalytic system consisting of zinc chloride, acetic acid, sulfuric acid, and polyethylene glycol-800 (PEG-800) in aqueous media under phase transfer catalysis conditions has demonstrated effectiveness for aromatic hydrocarbon chloromethylation [7]. This system operates through a mechanism where paraformaldehyde undergoes acid-catalyzed depolymerization to yield formaldehyde, which subsequently reacts with protons to form hydroxymethyl cations that attack the aromatic ring [7].

Process Optimization and Yields

Research has demonstrated that chloromethylation reactions benefit from careful optimization of reaction parameters. The use of zinc iodide as a catalyst in dichloromethane at controlled temperatures (-10°C to 10°C) with dimethoxymethane and chlorosulfonic acid has provided good to excellent yields for aromatic chloromethylation [8]. This method offers advantages including mild reaction conditions, simple operation, and facile product isolation [8].

Industrial applications have shown that the phase transfer catalysis approach using ZnCl2/AcOH/H2SO4/PEG-800 systems can achieve yields ranging from 50% to 83% for various aromatic substrates, with the catalytic system being recoverable and reusable after water removal [7].

Catalytic Pathways for Regioselective Synthesis

Transition Metal-Catalyzed Approaches

Modern synthetic methodologies have increasingly focused on transition metal-catalyzed pathways that offer improved regioselectivity and milder reaction conditions compared to classical Friedel-Crafts approaches. Palladium-catalyzed reactions have emerged as particularly valuable tools for achieving para-selective functionalization of aniline derivatives [9].

A highly para-selective C-H olefination of aniline derivatives has been developed using palladium catalysts with sulfur-oxygen ligands [9]. This methodology demonstrates broad substrate scope, accommodating mono-, di-, and trisubstituted anilines bearing both electron-donating and electron-withdrawing groups. The reactions proceed under mild conditions and can utilize oxygen as the sole oxidant, making them industrially attractive [9].

Copper-Catalyzed Methodologies

Copper-based catalytic systems have shown significant promise for the synthesis of sterically hindered anilines. A practical catalytic method utilizing copper(I) triflate with diphosphine ligands prepared in situ enables the amination of aryl and heteroaryl boronic esters [10]. This methodology accommodates a wide range of functional groups including esters, aldehydes, alcohols, aryl halides, ketones, nitriles, and nitro arenes [10].

The copper-catalyzed approach offers particular advantages for synthesizing both secondary and tertiary anilines under mild reaction conditions, addressing significant practical limitations of previously developed transformation methods [10].

Regioselective Synthetic Strategies

Achieving regioselectivity in aniline functionalization requires careful consideration of electronic and steric factors. The quantum chemical modeling of substituted anilines has revealed that the sensitivity of the amino group to substituent effects is over three times greater when substituents are located in the para-position compared to the meta-position [11]. This enhanced sensitivity provides a rational basis for developing regioselective synthetic methodologies.

Recent advances in catalytic access to 4-(sec-alkyl)anilines have been achieved through 1,6-conjugate addition reactions using copper catalysis [12]. The use of achiral DPPF ligands allows for the synthesis of various 4-sec-(alkyl) aniline derivatives in good to excellent yields, while enantioselective versions using chiral ferrocenyl diphosphine ligands can achieve enantiomeric ratios up to 88:12 [12].

Mechanistic Considerations for Selectivity

The regioselectivity observed in catalytic transformations of aniline derivatives can be attributed to the electron-donating properties of the amino group, which activates ortho- and para-positions through resonance stabilization [13]. In chloromethylation reactions, the presence of amine groups specifically activates these positions because nitrogen's lone pair electrons stabilize positively charged aromatic intermediates [13].

Advanced synthetic methodologies have incorporated these mechanistic insights to develop catalytic systems that exploit the inherent electronic preferences of aniline substrates, leading to highly selective transformations that would be difficult to achieve through traditional synthetic approaches.

Microwave-Assisted and Solvent-Free Synthetic Optimization

Advantages of Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, enabling significant reductions in reaction times while often improving yields and product purity [14] [15]. Compared to conventional reflux synthesis, microwave-assisted methodologies can reduce reaction times from hours or days to minutes, while simultaneously increasing yields and enhancing the convenience and safety of synthetic procedures [14].

The microwave heating mechanism provides several distinct advantages over conventional heating methods. Microwave energy creates rapid and uniform heating throughout the reaction mixture, minimizing thermal degradation and often delivering products of higher purity compared to conventional heating techniques [15]. This technology has become particularly valuable for solid-phase organic synthesis, where the combination of solid support with microwave heating offers enhanced efficiency [15].

Implementation in Aromatic Amine Synthesis

Microwave-assisted synthesis has found extensive application in the preparation of aromatic amines and related compounds. Research has demonstrated that microwave conditions can dramatically accelerate reactions that would typically require extended reaction times under conventional heating [16]. For example, the condensation of ortho-diphenylamine in acetic acid, which requires 9 weeks under conventional conditions at 25°C, can be completed in as little as 1 second under microwave conditions at 270°C and 29 bar pressure [16].

The application of microwave synthesis to formaldehyde-based reactions, which are relevant to chloromethylation processes, has shown particular promise. Microwave-assisted reactions utilizing formaldehyde-alcohol complexes prepared from paraformaldehyde offer advantages including elimination of sublimation problems associated with solid paraformaldehyde and nearly instantaneous reactivity with aniline substrates [17].

Solvent-Free Methodologies

Solvent-free synthetic approaches represent an important advancement in green chemistry, offering reduced environmental impact while often providing enhanced reaction efficiency [18]. Recent developments in solvent-free catalytic C-H methylation have demonstrated that mechanochemical methods can achieve excellent regioselectivity and good functional group tolerance without requiring specialized equipment such as automated ball mills [18].

The "grind-and-heat" protocol exemplifies this approach, where reagent mixing and activation are achieved through simple pestle-and-mortar grinding followed by heating [18]. This methodology provides identical environmental factors (E-factors) to ball milling approaches while being 5-25 times more environmentally favorable than solution-based conditions [18].

Process Parameters and Optimization

Microwave synthesis optimization requires careful consideration of several key parameters. Research on metal-organic framework synthesis has identified optimal process parameters including microwave power (200 W), irradiation time (100 minutes), and reagent concentration (50 mM/L) for achieving maximum efficiency [19]. These parameters must be optimized through systematic studies to achieve better heating uniformity and microwave utilization [19].

The selection of appropriate solvents and equipment for microwave-mediated synthesis significantly impacts the success of chemical transformations. Reagents, solvents, and equipment must be carefully matched to the specific requirements of the microwave synthesis protocol to ensure optimal results [15].

Integration with Traditional Methodologies

Microwave-assisted synthesis can be effectively integrated with traditional synthetic approaches to create hybrid methodologies that combine the benefits of both techniques. The development of multicomponent reactions under microwave irradiation has enabled the efficient synthesis of complex heterocyclic compounds in single-pot procedures [16].

For chloromethylation reactions specifically, microwave conditions can accelerate the formation of reactive intermediates while maintaining the selectivity advantages of established catalytic systems. This integration allows for the development of more efficient synthetic routes that retain the mechanistic advantages of classical approaches while benefiting from the enhanced kinetics provided by microwave activation.

Purification Techniques and Yield Optimization Strategies

Distillation-Based Purification Methods

Distillation represents the primary industrial method for aniline purification, with specialized techniques developed to address the unique challenges associated with aromatic amine purification [20] [21]. The purification process typically involves multiple distillation stages designed to remove phenolic impurities and other by-products that commonly arise during aniline synthesis [22].

Industrial aniline purification employs sophisticated distillation column configurations operating under controlled pressure and temperature conditions [21]. The process typically involves a crude aniline fraction containing aniline, water, and various impurities including phenols, which are separated through a series of distillation operations at pressures ranging from atmospheric to reduced pressure conditions [20].

Steam distillation has proven particularly effective for aniline purification due to the compound's steam volatility and water insolubility [23]. This technique involves introducing steam into a distillation flask containing aniline, where the steam helps vaporize the aniline which is then carried along with the steam vapor. The mixture subsequently passes through a condenser where it cools and condenses back into a liquid, allowing for effective separation from non-volatile impurities [23].

Column Chromatography Purification

Column chromatography has emerged as a versatile and convenient purification technique for aniline derivatives, offering several advantages over traditional recrystallization methods [24]. This technique exploits differences in molecular polarity to achieve effective separations, with compounds traveling through the column at different rates based on their interactions with the stationary phase [24].

The success of column chromatography for aniline purification depends critically on appropriate solvent selection. The mobile phase polarity must be carefully chosen to create adequate separation between the target compound and impurities. More polar solvents typically cause compounds to elute more rapidly through the column, as polar solvents have greater affinity for the solid phase, limiting interactions between compounds and the stationary phase [24].

For aniline derivatives, purification by column chromatography typically employs silica gel as the stationary phase with organic solvent mixtures as the mobile phase. Research has demonstrated successful purification of N-substituted anilines using silica gel columns with hexane/ethyl acetate mixtures in various ratios, achieving high purity products [25].

Recrystallization Methodologies

Recrystallization represents a fundamental purification technique for solid aniline derivatives, driven by the spontaneous self-assembly processes that leverage the highly ordered characteristics of crystal structures [26]. The technique relies on differences in solubility between the target compound and impurities at different temperatures [26].

The recrystallization process involves several critical steps: solvent selection based on differential solubility, preparation of hot saturated solutions, controlled cooling to promote crystal formation, and careful separation and washing of the resulting crystals [27]. Optimal recrystallization requires that the compound exhibit low solubility at room temperature but high solubility at the solvent's boiling point [27].

For aromatic compounds, including aniline derivatives, successful recrystallization often requires careful attention to solvent choice and cooling rates. Research has demonstrated that crystal growth from water can be optimized through the selection of appropriate polar side chains that provide both solubility and crystal growth ability [28].

Yield Optimization Strategies

Yield optimization in organic synthesis requires systematic consideration of multiple reaction parameters including temperature, concentration, catalyst loading, and reaction time [29]. Modern approaches to reaction optimization employ both experimental methodologies and computational tools to identify optimal conditions [29].

The optimization process typically involves adjusting reaction parameters while monitoring specific outputs such as cost savings, purity, selectivity, and yield [29]. Trial-and-error approaches, where all experimental inputs are kept constant except one, allow for systematic optimization of individual parameters until optimal conditions are determined [29].

Advanced optimization strategies employ statistical experimental design methods such as central composite design (CCD) to efficiently explore parameter space [30]. These approaches can achieve optimization of multiple response variables simultaneously, as demonstrated in studies achieving optimal yields while maintaining acceptable product quality parameters [30].

Industrial Considerations and Economic Factors

Industrial purification processes must balance purity requirements with economic considerations including energy consumption, solvent costs, and environmental impact. The development of efficient purification sequences requires consideration of both technical feasibility and economic viability [31].

Convergent synthetic strategies can significantly improve overall process efficiency by reducing the longest linear sequence of synthetic steps [31]. This approach involves breaking target molecules into precursors of roughly equal complexity, thereby increasing overall yields compared to linear synthetic sequences [31].

4-(Chloromethyl)aniline exhibits well-defined thermodynamic properties that reflect its aromatic amine structure with chloromethyl substitution. The compound possesses a molecular formula of C₇H₈ClN with a molecular weight of 141.598 grams per mole [1] [3].

Density measurements indicate that 4-(Chloromethyl)aniline has a density of 1.2 ± 0.1 grams per cubic centimeter at standard conditions [1] . This density value places the compound in the typical range for chlorinated aromatic compounds, reflecting the influence of the chlorine atom in increasing the overall molecular density compared to unsubstituted aniline.

Boiling point determinations show that 4-(Chloromethyl)aniline has a normal boiling point of 257.6 ± 15.0 degrees Celsius at 760 millimeters of mercury [1] . This elevated boiling point compared to aniline (184 degrees Celsius) demonstrates the effect of the chloromethyl substituent in increasing intermolecular forces through both mass effect and dipole interactions.

Melting point data for 4-(Chloromethyl)aniline is not available in current literature sources [1]. This absence of melting point data represents a significant gap in the thermodynamic characterization of this compound and would require experimental determination for complete physicochemical profiling.

The flash point of 4-(Chloromethyl)aniline has been determined as 109.6 ± 20.4 degrees Celsius [1] , indicating that the compound presents moderate fire hazard characteristics and requires appropriate safety precautions during handling and storage.

| Property | Value | Units | Reference |

|---|---|---|---|

| Molecular Weight | 141.598 | g/mol | [1] [3] |

| Density | 1.2 ± 0.1 | g/cm³ | [1] |

| Boiling Point | 257.6 ± 15.0 | °C at 760 mmHg | [1] |

| Flash Point | 109.6 ± 20.4 | °C | [1] |

| Melting Point | Not Available | - | [1] |

Solubility Profile in Organic and Aqueous Media

The solubility characteristics of 4-(Chloromethyl)aniline are governed by the interplay between its aromatic amine functionality and the chloromethyl substituent, which significantly influences its interaction with various solvent systems.

Aqueous solubility of 4-(Chloromethyl)aniline is expected to be limited based on structural considerations. The compound contains an aniline backbone, which typically exhibits restricted water solubility due to the hydrophobic aromatic ring [4]. The presence of the chloromethyl group further reduces aqueous solubility by increasing the hydrophobic character of the molecule while reducing hydrogen bonding capacity compared to hydroxyl-containing substituents.

Organic solvent solubility demonstrates that 4-(Chloromethyl)aniline exhibits good solubility in organic media [4]. This behavior is consistent with the compound's aromatic structure and moderate polarity. The chloromethyl group provides sufficient polarity to ensure dissolution in moderately polar organic solvents while maintaining compatibility with less polar systems through aromatic interactions.

Polar solvent interactions are facilitated by the amino group, which can participate in hydrogen bonding as both donor and acceptor. Solvents such as alcohols, ethers, and polar aprotic media would be expected to provide good solvation for 4-(Chloromethyl)aniline through complementary intermolecular interactions [5].

Non-polar solvent behavior shows moderate solubility potential due to the aromatic benzene ring system, which can engage in π-π interactions and van der Waals forces with hydrocarbon solvents. However, the polar amino and chloromethyl groups limit complete miscibility with purely non-polar media [5].

| Solvent Category | Solubility Classification | Interaction Mechanism |

|---|---|---|

| Water | Limited | Hydrophobic aromatic ring dominates |

| Alcohols | Good | Hydrogen bonding with amino group |

| Ethers | Moderate to Good | Dipole interactions and H-bonding |

| Hydrocarbons | Moderate | π-π interactions with aromatic ring |

| Polar Aprotic | Good | Dipole-dipole and H-bonding |

Acid-Base Behavior and pKa Determination

The acid-base properties of 4-(Chloromethyl)aniline are fundamentally determined by the basicity of the amino group, which is modulated by electronic effects from the chloromethyl substituent and the aromatic ring system.

Basic character analysis reveals that 4-(Chloromethyl)aniline functions as a weak base through protonation of the amino nitrogen. The compound follows the general behavior of aromatic amines, where the lone pair of electrons on nitrogen can accept protons to form the corresponding anilinium ion [6] [7].

Electronic effects on basicity demonstrate that the chloromethyl substituent exerts both inductive and resonance influences on the amino group basicity. The chlorine atom in the chloromethyl group exhibits electron-withdrawing inductive effects (-I effect), which decreases electron density on the amino nitrogen and subsequently reduces basicity compared to unsubstituted aniline [8] [6].

pKa estimation for 4-(Chloromethyl)aniline can be predicted based on structural analysis and comparison with related compounds. Unsubstituted aniline has a pKa of approximately 4.6 [9] [10]. The chloromethyl substituent, being electron-withdrawing through inductive effects, would be expected to decrease the pKa value. Based on substituent effect patterns for para-substituted anilines [11] [8], the pKa of 4-(Chloromethyl)aniline is estimated to be in the range of 3.8 to 4.2.

Protonation equilibrium for 4-(Chloromethyl)aniline follows the general equation:

ClCH₂-C₆H₄-NH₂ + H⁺ ⇌ ClCH₂-C₆H₄-NH₃⁺

The equilibrium position is influenced by solution pH, with the protonated form predominating in acidic conditions and the free base form in neutral to basic conditions [6].

| Parameter | Estimated Value | Basis for Estimation |

|---|---|---|

| pKa | 3.8 - 4.2 | Substituent effect analysis |

| Base Strength | Weak | Aromatic amine character |

| Electron Effect | -I (withdrawing) | Chloromethyl inductive effect |

| pH for 50% Protonation | 3.8 - 4.2 | Equal to pKa value |

Stability Under Various Environmental Conditions

The environmental stability of 4-(Chloromethyl)aniline is influenced by multiple factors including temperature, light exposure, pH conditions, and the presence of reactive species in the environment.

Thermal stability assessment indicates that 4-(Chloromethyl)aniline exhibits moderate thermal stability under standard conditions. The flash point of 109.6 degrees Celsius suggests that thermal decomposition may become significant at elevated temperatures [1] . The chloromethyl group represents a particularly reactive site that may undergo elimination or substitution reactions at elevated temperatures [12].

Photochemical stability presents concerns for 4-(Chloromethyl)aniline due to the known photosensitivity of aromatic amines. Light exposure can lead to various degradation pathways including oxidation of the amino group and potential photolysis of the carbon-chlorine bond in the chloromethyl substituent [13]. UV radiation exposure should be minimized during storage and handling to maintain compound integrity.

pH-dependent stability varies significantly with solution acidity. Under acidic conditions, the amino group becomes protonated, forming the more stable anilinium ion form. This protonation can provide some protection against oxidative degradation of the nitrogen center [6]. In neutral to basic conditions, the free amine form predominates, which may be more susceptible to atmospheric oxidation.

Chemical reactivity considerations indicate that the chloromethyl group represents the most reactive functional group in the molecule. This substituent can undergo nucleophilic substitution reactions with various nucleophiles, potentially leading to decomposition in the presence of reactive species [4]. The amino group can also participate in oxidation reactions, particularly in the presence of strong oxidizing agents.

Environmental persistence factors suggest that 4-(Chloromethyl)aniline may undergo biodegradation through pathways similar to other chloroanilines. Bacterial degradation has been documented for related compounds, typically proceeding through oxidative pathways involving the aromatic ring [14] [15].

| Environmental Condition | Stability Assessment | Degradation Pathway |

|---|---|---|

| Standard Temperature/Pressure | Moderate | Slow hydrolysis/oxidation |

| Elevated Temperature (>100°C) | Low | Thermal decomposition |

| UV Light Exposure | Low | Photochemical degradation |

| Acidic pH (<4) | Enhanced | Protonation stabilization |

| Basic pH (>8) | Moderate | Free amine oxidation |

| Oxidizing Environment | Low | Amino group oxidation |